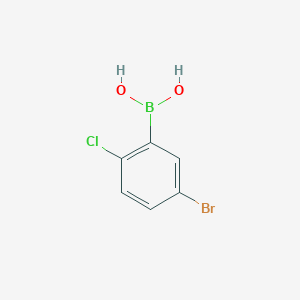

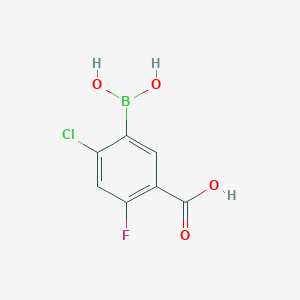

5-Bromo-2-chlorophenylboronic acid

Overview

Description

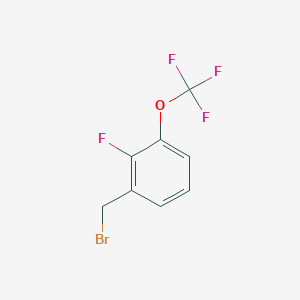

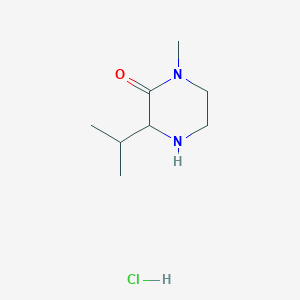

5-Bromo-2-chlorophenylboronic acid is a chemical compound with the molecular formula C6H5BBrClO2 . It is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

Synthesis Analysis

The synthesis of this compound involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Protodeboronation of pinacol boronic esters, a valuable but unknown transformation, has been reported .Molecular Structure Analysis

The molecular weight of this compound is 235.27 g/mol . The InChI code is 1S/C6H5BBrClO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H .Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters is a significant reaction involving this compound . This reaction, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

This compound has two hydrogen bond donors and two hydrogen bond acceptors . Its topological polar surface area is 40.5 Ų . The compound has a rotatable bond count of 1 and a complexity of 136 .Scientific Research Applications

Synthesis and Pharmacological Aspects

5-Bromo-2-chlorophenylboronic acid is utilized in palladium-catalyzed Suzuki cross-coupling reactions. A study by Ikram et al. (2015) involved synthesizing various thiophene derivatives by coupling 2,5-dibromo-3-hexylthiophene with arylboronic acids, including this compound. These thiophene molecules exhibited significant haemolytic, biofilm inhibition, and anti-thrombolytic activities, suggesting potential medicinal applications (Ikram et al., 2015).

Functionalized Heteroarylpyridines

Parry et al. (2002) demonstrated the use of this compound in the synthesis of functionalized pyridylboronic acids. These acids were then used in palladium-catalyzed cross-coupling reactions to yield novel heteroarylpyridine derivatives, highlighting its role in creating new chemical entities (Parry et al., 2002).

Versatile Synthesis of Fluoropyridines

Sutherland and Gallagher (2003) reported on the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid, a related compound, and its subsequent use in Suzuki reactions with aryl iodides to produce 3-monosubstituted 5-bromo-2-fluoropyridines. This demonstrates the compound's versatility in synthesizing fluoropyridine derivatives (Sutherland & Gallagher, 2003).

Spasmolytic Activity and Structural Studies

Rasool et al. (2020) synthesized a series of novel thiophene-based derivatives from 5-bromothiophene-2-carboxylic acid and different arylboronic acids, including this compound. These compounds exhibited significant spasmolytic effects, highlighting their potential in pharmaceutical applications (Rasool et al., 2020).

Synthesis of 5-Arylthiophene-2-carboxaldehydes

Hergert et al. (2018) described a method using this compound in the synthesis of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via a one-pot borylation-Suzuki-Miyaura coupling reaction. This illustrates its use in synthesizing complex organic molecules (Hergert et al., 2018).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2-chlorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is solid at room temperature and should be stored in an inert atmosphere at 2-8°c .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a variety of organic compounds .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as temperature and atmospheric conditions . The compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

properties

IUPAC Name |

(5-bromo-2-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrClO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUGPRLLWXXECY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Br)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284035 | |

| Record name | B-(5-Bromo-2-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

774608-50-3 | |

| Record name | B-(5-Bromo-2-chlorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774608-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(5-Bromo-2-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1372117.png)

![3-[(2-Allylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1372129.png)